2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide
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Description
2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide is a useful research compound. Its molecular formula is C18H18F3N5OS and its molecular weight is 409.43. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Applications
A considerable portion of research on related chemical structures focuses on antimicrobial properties. Derivatives of 1,2,4-triazole, similar in structure to the chemical , have been synthesized and evaluated for their in-vitro antibacterial, antifungal, and anti-tuberculosis activity. These compounds, due to their structural characteristics, hold promise in the development of new antimicrobial agents (MahyavanshiJyotindra, ParmarKokila, & MahatoAnil, 2011).
Antitumor and Antiviral Properties
Research has also explored the synthesis of compounds with similar structural motifs for antitumor and antiviral applications. Novel acetamide, pyrrole, and pyrrolopyrimidine derivatives have been synthesized and evaluated for their antitumor activity, highlighting the potential of such compounds in cancer therapy (Alqasoumi, Ghorab, Ismail, Abdel-Gawad, El-Gaby, & Aly, 2009). Additionally, some derivatives have shown potential in reducing viral replication, indicating their possible use in antiviral therapies (Wujec, Plech, Siwek, Rajtar, & Polz-Dacewicz, 2011).
Insecticidal Assessment
The chemical framework is also being investigated for its insecticidal properties. Studies have utilized similar compounds for the synthesis of innovative heterocycles, assessing their effectiveness against agricultural pests like the cotton leafworm, Spodoptera littoralis. This research opens avenues for developing novel insecticidal formulations to protect crops from pest damage (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).
Properties
IUPAC Name |
2-[(5-propyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3N5OS/c1-2-6-15-23-24-17(26(15)25-9-3-4-10-25)28-12-16(27)22-14-8-5-7-13(11-14)18(19,20)21/h3-5,7-11H,2,6,12H2,1H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQGDIUYOIDNRQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C(N1N2C=CC=C2)SCC(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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